Cyclopropane-1,1-dicarboxylic acid
Overview
Description
Cyclopropane-1,1-dicarboxylic acid is a dicarboxylic acid with the molecular formula C₅H₆O₄. It is a white crystalline solid that is soluble in methanol. This compound is notable for its strained three-membered cyclopropane ring, which imparts unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Cyclopropane-1,1-dicarboxylic acid (CPD) primarily targets the enzyme ketol-acid reductoisomerase (KARI) . KARI is a key enzyme in the branched-chain amino acid pathway in plants .
Mode of Action
CPD acts as an inhibitor of KARI . By binding to KARI, CPD prevents the normal functioning of the enzyme, thereby disrupting the branched-chain amino acid pathway .
Biochemical Pathways
The primary biochemical pathway affected by CPD is the branched-chain amino acid pathway in plants . This pathway is crucial for the synthesis of essential amino acids. The inhibition of KARI by CPD disrupts this pathway, affecting the production of these amino acids .
Pharmacokinetics
It is known that cpd is soluble in methanol , which may influence its bioavailability and distribution.
Result of Action
The inhibition of KARI by CPD leads to a disruption in the branched-chain amino acid pathway . This can result in a deficiency of essential amino acids in plants, affecting their growth and development .
Biochemical Analysis
Biochemical Properties
Cyclopropane-1,1-dicarboxylic acid is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme of the branched chain amino acid pathway in plants . This interaction suggests that this compound plays a significant role in biochemical reactions, particularly in the metabolism of branched chain amino acids .
Cellular Effects
Given its role as an inhibitor of KARI, it can be inferred that it may influence cellular processes related to the metabolism of branched chain amino acids .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of KARI . By inhibiting this enzyme, it can potentially disrupt the normal metabolic pathways of branched chain amino acids within the cell .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 134-136 °C .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of branched chain amino acids, due to its role as an inhibitor of KARI .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane-1,1-dicarboxylic acid can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate as a condensation agent. The reaction mixture is stirred vigorously and then acidified with hydrochloric acid to yield the desired product . Another method involves the reaction of a malonic acid compound with a 1,2-dihalogeno compound using an alcoholate as a condensation agent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of 1,2-dichloroethane as a starting material is preferred due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield cyclopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various cyclopropane derivatives, carboxylic acids, and substituted cyclopropane compounds .
Scientific Research Applications
Cyclopropane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and spiro-cyclopropyl metallocycles.
Medicine: It is explored for its potential in drug development due to its unique structural properties.
Industry: The compound is used in the preparation of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutane-1,1-dicarboxylic acid
- Cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-Cyclobutane-1,2-dicarboxylic acid
- cyclic Isopropylidene 1,1-cyclopropanedicarboxylate
Uniqueness
Cyclopropane-1,1-dicarboxylic acid is unique due to its strained cyclopropane ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .
Properties
IUPAC Name |
cyclopropane-1,1-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLLWKMYAMLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208526 | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-10-7 | |
Record name | 1,1-Cyclopropanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopropanedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropane-1,1-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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